PKR Autophosphorylation Inhibition: C16 vs. 2-Aminopurine
C16 inhibits RNA-induced PKR autophosphorylation at nanomolar concentrations. Its IC50 of 186–210 nM represents an approximate 5,000- to 50,000-fold improvement in potency over 2-aminopurine, a first-generation PKR inhibitor that requires millimolar concentrations (reported IC50 ~10 mM for eukaryotic PKR) [1]. This dramatic potency differential means that at concentrations needed to achieve meaningful PKR inhibition, 2-aminopurine will simultaneously inhibit multiple other kinases and cellular processes, severely compromising experimental specificity.
| Evidence Dimension | PKR autophosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | 186–210 nM (0.186–0.21 μM) |
| Comparator Or Baseline | 2-Aminopurine: ~10 mM (10,000,000 nM) for eukaryotic PKR |
| Quantified Difference | Approximately 5,000- to 50,000-fold more potent than 2-aminopurine |
| Conditions | In vitro PKR autophosphorylation assay; C16: ATP-binding site-directed ; 2-AP: reported for eukaryotic PKR [1] |
Why This Matters
Procurement decisions should prioritize C16 over 2-aminopurine for any experiment requiring selective PKR inhibition at pharmacologically relevant concentrations.
- [1] Hu, Y. et al. Investigating the inhibitory potential of 2-Aminopurine metal complexes against serine/threonine protein kinases from Mycobacterium tuberculosis. Reports IC50 of 2-AP against eukaryotic PKR as ~10 mM, sourced from scite.ai aggregation. View Source
